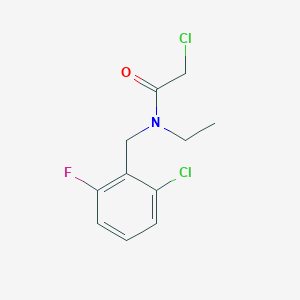

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2FNO/c1-2-15(11(16)6-12)7-8-9(13)4-3-5-10(8)14/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVRWAMSOVBGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC=C1Cl)F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172887 | |

| Record name | Acetamide, 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353978-00-3 | |

| Record name | Acetamide, 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide can undergo various types of chemical reactions, including:

Nucleophilic substitution reactions: The chloro substituents on the benzyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Table 1: Key Chloroacetamide Herbicides

Key Differences :

- Substituent Complexity : The target compound’s 2-chloro-6-fluorobenzyl group introduces steric hindrance and electronic effects distinct from the alkylaryl groups in acetochlor or metolachlor. Fluorine’s electronegativity may enhance metabolic stability compared to methyl/ethyl groups .

- Biological Activity : Agrochemical analogues (e.g., acetochlor) inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, while the target compound’s bioactivity remains understudied .

Pharmaceutical Analogues

Table 2: Bioactive Chloroacetamides

Key Differences :

- Aromatic Systems : The target compound’s fluorinated benzyl group contrasts with pyridinyl (nevirapine intermediate) or benzodioxin moieties, altering solubility and receptor binding .

- Functional Groups : The ethyl group on the nitrogen may reduce metabolic oxidation compared to unsubstituted amides (e.g., butanilicaine) .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Property | Target Compound | Acetochlor | 2-Chloro-N-phenylacetamide |

|---|---|---|---|

| Molecular Weight | 278.12 g/mol | 269.77 g/mol | 183.62 g/mol |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | 3.8 (high lipophilicity) | 2.1 (low lipophilicity) |

| Water Solubility | Low (<1 mg/L) | 480 mg/L (20°C) | 230 mg/L (25°C) |

| Hydrogen Bonding | 2 acceptors, 1 donor | 2 acceptors, 1 donor | 2 acceptors, 2 donors |

| Thermal Stability | Stable to 150°C | Stable to 200°C | Decomposes at 120°C |

Key Insights :

Biological Activity

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its unique molecular structure, has garnered attention in pharmacological studies for its antimicrobial and therapeutic properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₀H₉Cl₂FNO

- Molecular Weight : Approximately 239.14 g/mol

- Structure : The compound contains chloro, benzyl, and acetamide functional groups, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.

- Antimicrobial Activity : It has been shown to exhibit antimicrobial effects against various bacterial strains, potentially through interference with cell wall synthesis or metabolic functions.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Candida albicans | 16.69 µM |

These values suggest that the compound is particularly effective against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various synthesized compounds, including this compound. The results showed a promising inhibition profile against multiple pathogens, with MIC values indicating effective concentrations for clinical applications . -

Mechanistic Insights :

Further investigations into the mechanism revealed that the compound acts by disrupting bacterial cell wall synthesis, leading to cell lysis. This action was confirmed through time-kill studies where bacterial counts significantly decreased upon exposure to the compound .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the chloro and fluoro substituents have been shown to enhance its antimicrobial efficacy. For instance, the presence of electron-withdrawing groups increases the overall activity against bacterial strains .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique activity profile of this compound:

| Compound Name | Biological Activity |

|---|---|

| 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide | Moderate antibacterial activity |

| 2-Chloro-N-(2-chloro-benzyl)-N-isopropyl-acetamide | Weak antifungal properties |

| 2-Chloro-N-(2-chloro-benzyl)-N-methyl-acetamide | Limited antibacterial effects |

This table illustrates how variations in substituent groups can significantly influence biological outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting 2-chloro-6-fluorobenzylamine with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile (CH₃CN) for 3 hours. Post-reaction purification via column chromatography on silica gel yields the compound. Adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of alkylating agent to amine) and solvent polarity can enhance purity and yield .

Q. How is the compound characterized using spectroscopic methods to confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretching (~1650–1700 cm⁻¹) and C-Cl/F vibrations (650–800 cm⁻¹).

- ¹H/¹³C NMR : Distinct signals for the ethyl group (e.g., CH₃ at ~1.2 ppm, CH₂ at ~3.4 ppm), benzyl protons (aromatic region, 6.8–7.5 ppm), and acetamide carbonyl (~168–170 ppm in ¹³C).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₁₁H₁₁Cl₂FNO). These techniques are critical for distinguishing regioisomers or byproducts .

Advanced Research Questions

Q. What computational methods predict the environmental fate and degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess hydrolysis rates and photodegradation mechanisms. Parameters like hydrolysis half-life (t₁/₂) in aquatic systems and soil adsorption coefficients (K₀c) are modeled using software such as EPI Suite. Experimental validation involves spiking environmental matrices (water, soil) and analyzing degradation products via LC-MS/MS. Long-term studies (e.g., 5+ years) monitor bioaccumulation potential in aquatic organisms .

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) influence bioactivity or environmental persistence?

- Methodological Answer : Systematic SAR studies compare analogs like 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)-acetamide (CAS 121806-76-6) and pesticide-related chloroacetamides (e.g., alachlor, pretilachlor) . Key variables:

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in nucleophilic environments.

- Alkyl chain length (e.g., ethyl vs. methyl) modulates lipophilicity (logP), affecting membrane permeability and bioaccumulation.

In vitro assays (e.g., enzyme inhibition) and ecotoxicological models (e.g., Daphnia magna LC₅₀) quantify these effects .

Q. What experimental designs are robust for studying its crystallographic properties and solid-state stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves molecular packing and hydrogen-bonding networks. Accelerated stability studies (40°C/75% RH for 6 months) monitor polymorphic transitions using PXRD and DSC. For hygroscopicity, dynamic vapor sorption (DVS) profiles are analyzed at 25°C. Co-crystallization with pharmaceutically relevant coformers (e.g., succinic acid) improves thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.